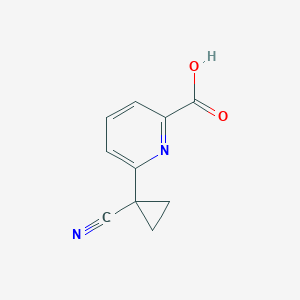

6-(1-Cyanocyclopropyl)picolinic acid

Description

Contextualization within Picolinic Acid Derivatives Research

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established scaffold in the realm of chemical research, known for its role as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron. drugfuture.comchemicalbook.com This inherent property has led to the investigation of its derivatives in diverse biological contexts. The research into picolinic acid derivatives is extensive, with studies exploring their potential as antimicrobial, anti-inflammatory, and antitumor agents. ontosight.ai The core structure of picolinic acid provides a versatile platform for chemical modification, allowing researchers to fine-tune its biological activity and pharmacokinetic properties. The introduction of different functional groups at various positions on the pyridine (B92270) ring can significantly alter the molecule's efficacy and target specificity. For instance, the substitution at the 6-position of the picolinic acid ring has been a key strategy in the development of new herbicidal compounds. mdpi.com

Historical Perspective of Pyridine Carboxylic Acid Scaffolds in Chemical Biology

The pyridine ring is a fundamental heterocyclic structure that is present in a vast number of biologically active compounds, including vitamins like niacin (nicotinic acid) and pyridoxine (vitamin B6). Pyridine carboxylic acids, including picolinic acid and its isomers nicotinic acid and isonicotinic acid, have a rich history in medicinal chemistry. jst.go.jp These scaffolds have been integral to the development of a wide range of pharmaceuticals. For example, isoniazid, a derivative of isonicotinic acid, has been a cornerstone in the treatment of tuberculosis for decades. The versatility of the pyridine carboxylic acid scaffold lies in its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, making it a privileged structure in drug discovery. jst.go.jp Over the years, research has consistently demonstrated that modifications to this scaffold can lead to compounds with a wide spectrum of therapeutic applications, from antibacterial and antiviral to anticancer and anti-inflammatory activities. dovepress.com

Overview of Research Trajectories for Novel Chemical Entities in Preclinical Studies

The journey of a novel chemical entity, such as 6-(1-Cyanocyclopropyl)picolinic acid, from initial design to potential application involves a rigorous preclinical evaluation process. This typically begins with the chemical synthesis of the compound, followed by a comprehensive assessment of its physicochemical properties.

A plausible synthetic route for this compound would likely involve the modification of a pre-existing picolinic acid derivative. A common starting material is 6-chloropicolinic acid, which can be synthesized from 2-chloro-6-(trichloromethyl)pyridine. pensoft.net The chloro group at the 6-position can then be displaced by a suitable nucleophile. The introduction of the 1-cyanocyclopropyl group could potentially be achieved through a nucleophilic substitution reaction with a carbanion derived from 1-cyanocyclopropane or a related precursor.

Following synthesis and purification, the preclinical trajectory would involve a battery of in vitro and in vivo studies. Initial in vitro screening would aim to identify any significant biological activity. Based on the known activities of related picolinic acid derivatives, this could include assays for antimicrobial, antifungal, herbicidal, or anticancer effects. For instance, the methyl ester of this compound, methyl 6-(1-cyanocyclopropyl)picolinate, has been noted for its potential antimicrobial and antitumor properties. ontosight.ai

Should promising activity be identified, further studies would be conducted to elucidate the mechanism of action. This could involve enzymatic assays, receptor binding studies, or cellular pathway analysis. For example, if anticancer activity is observed, researchers might investigate whether the compound induces apoptosis, inhibits cell proliferation, or targets specific signaling pathways involved in cancer progression. wikipedia.org

The following tables provide a general overview of the physicochemical properties of the parent compound, picolinic acid, and the potential biological activities that might be investigated for a derivative like this compound based on existing literature for related compounds.

Table 1: Physicochemical Properties of Picolinic Acid

| Property | Value | Reference |

| Molecular Formula | C6H5NO2 | |

| Molar Mass | 123.11 g/mol | |

| Appearance | White solid | |

| Melting Point | 136–138 °C | |

| Solubility in Water | Soluble | |

| pKa | 5.4 | drugfuture.com |

Table 2: Potential Areas of Preclinical Research for this compound

| Research Area | Rationale Based on Structural Features |

| Antimicrobial Activity | Picolinic acid and its derivatives have demonstrated antibacterial and antifungal properties. The cyanocyclopropyl moiety could enhance this activity. |

| Herbicidal Activity | 6-substituted picolinic acids are a known class of herbicides. The novel substituent could lead to new herbicidal profiles. |

| Anticancer Activity | Certain picolinic acid derivatives have shown cytotoxic effects against cancer cell lines. The unique stereoelectronic properties of the cyanocyclopropyl group could confer potent and selective anticancer activity. |

| Enzyme Inhibition | The pyridine carboxylic acid scaffold is present in many enzyme inhibitors. The compound could be screened against various enzymatic targets. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-(1-cyanocyclopropyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-6-10(4-5-10)8-3-1-2-7(12-8)9(13)14/h1-3H,4-5H2,(H,13,14) |

InChI Key |

OJEUWFVZZWSQSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 6 1 Cyanocyclopropyl Picolinic Acid

Strategies for the De Novo Synthesis of 6-(1-Cyanocyclopropyl)picolinic Acid

The de novo synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions to achieve the desired substitution pattern on the pyridine (B92270) ring. A plausible synthetic route can be conceptualized by combining established methods for the synthesis of substituted picolinic acids and the introduction of functionalized cyclopropyl (B3062369) groups.

Key Synthetic Precursors and Starting Materials for Picolinic Acid Core

The construction of the picolinic acid core can be approached in several ways, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of a methyl group at the 2-position of the pyridine ring. For the synthesis of a 6-substituted picolinic acid, a key precursor would be a pyridine molecule with appropriate functional groups at the 2- and 6-positions.

One potential starting material is 2-methyl-6-chloropyridine. The methyl group can be oxidized to a carboxylic acid, and the chlorine atom at the 6-position serves as a handle for the subsequent introduction of the cyanocyclopropyl group.

Alternatively, the synthesis can begin with a pre-functionalized picolinic acid derivative. For instance, 6-chloropicolinic acid or its ester derivatives can be utilized as a starting point. These compounds can be prepared through various methods, including the diazotization of 6-aminopicolinic acid followed by a Sandmeyer reaction.

A summary of potential key precursors is provided in the table below.

| Precursor | Rationale for Use |

| 2-Methyl-6-chloropyridine | Allows for oxidation of the methyl group to form the carboxylic acid and subsequent modification at the 6-position via the chloro group. |

| 6-Chloropicolinic acid | A direct precursor where the chloro group can be substituted with the desired cyanocyclopropyl moiety. |

| 6-Bromopicolinic acid | Similar to 6-chloropicolinic acid, the bromo group is an excellent leaving group for cross-coupling reactions. |

Approaches for Introducing the Cyanocyclopropyl Group

The introduction of the 1-cyanocyclopropyl group at the 6-position of the picolinic acid core is a critical step. This can be achieved through several modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions being a prominent choice.

Suzuki-Miyaura Cross-Coupling: A highly effective method involves the Suzuki-Miyaura coupling of a 6-halopicolinate ester (e.g., methyl 6-chloropicolinate) with a suitable organoboron reagent, such as potassium 1-cyanocyclopropyltrifluoroborate. nih.gov The use of an ester is often preferred to avoid potential side reactions with the carboxylic acid moiety. The trifluoroborate salt offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid. nih.gov

The synthesis of the required potassium 1-cyanocyclopropyltrifluoroborate can be accomplished from 1,1-dibromocyclopropane, which is first converted to 1-bromocyclopropanecarbonitrile. This intermediate can then be transformed into the desired trifluoroborate salt.

Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a suitably functionalized precursor. wikipedia.org For example, a reaction could be designed where a precursor containing a nitrile group and a leaving group on an adjacent carbon chain attached to the 6-position of the pyridine ring undergoes base-mediated cyclization to form the cyanocyclopropane ring. wikipedia.org

Reaction Conditions and Optimization for Yield and Purity

The success of the synthesis hinges on the optimization of reaction conditions to maximize yield and purity.

For the Suzuki-Miyaura coupling , key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. A typical catalyst system might involve Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine (B1218219) ligand. The choice of base, such as K₂CO₃ or Cs₂CO₃, and a solvent system like a mixture of toluene (B28343) and water, is crucial for the efficiency of the transmetalation and reductive elimination steps. mdpi.com

Following the cross-coupling reaction, the hydrolysis of the ester group to the carboxylic acid is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidic workup.

The table below summarizes typical conditions for the key reaction steps.

| Reaction Step | Reagents and Conditions | Purpose |

| Esterification of 6-halopicolinic acid | SOCl₂, Methanol | Protection of the carboxylic acid group. |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃), Potassium 1-cyanocyclopropyltrifluoroborate, Solvent (e.g., Toluene/H₂O) | Introduction of the cyanocyclopropyl group. nih.govmdpi.com |

| Hydrolysis | LiOH, THF/H₂O, then HCl | Deprotection to yield the final carboxylic acid. |

Purification at each step is essential and is typically performed using techniques such as column chromatography or recrystallization to ensure the purity of the intermediates and the final product.

Stereoselective Synthesis Approaches for this compound

For the specific molecule this compound, the cyclopropane (B1198618) ring itself does not possess any stereocenters as the two substituents on one of the cyclopropane carbons are identical (part of the pyridine ring) and the other carbon is attached to a cyano group and is a quaternary center. However, stereoselective cyclopropanation methods are relevant in broader contexts where substituted cyclopropanes with chiral centers are desired.

In such cases, stereoselectivity can be achieved through several strategies:

Chiral Catalysts: The use of chiral transition metal catalysts, often based on rhodium, copper, or palladium with chiral ligands, can induce enantioselectivity in cyclopropanation reactions involving diazo compounds and alkenes. acs.orgacs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to occur from a specific face of the double bond, leading to a diastereoselective outcome. nih.gov The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of the cyclopropanation reaction on a nearby double bond. doi.org

While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental in the synthesis of more complex, chiral analogs.

Derivatization and Analog Generation of this compound

The carboxylic acid functionality of this compound allows for a variety of chemical modifications, most notably the formation of esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as solubility, stability, and bioavailability.

Synthesis of Ester and Amide Derivatives

Esterification: Ester derivatives can be prepared by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation: Amide derivatives are typically synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). cam.ac.uk These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond under mild conditions. cam.ac.uk

The table below outlines common methods for the synthesis of ester and amide derivatives.

| Derivative | Method | Reagents |

| Ester | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Ester | Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol |

| Amide | Amide Coupling | Amine, Coupling agent (e.g., EDCI/HOBt or HATU) cam.ac.uk |

Structural Modifications on the Picolinic Acid Core

The picolinic acid scaffold of this compound serves as a versatile platform for a variety of structural modifications. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activity. Research has explored substitutions at various positions of the pyridine ring, leading to a diverse array of derivatives.

Common modifications include the introduction of substituents such as halogens (chloro, bromo), alkyl groups, and methoxy (B1213986) groups at the 3- and 5-positions of the picolinic acid ring. For instance, the synthesis of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid highlights the feasibility of incorporating multiple substituents to modulate the electronic and steric characteristics of the molecule. mdpi.com The introduction of an amino group, as seen in the preparation of various aminopicolinic acids, further expands the chemical space and potential applications of these compounds. chemicalbook.com

The general approach to these modifications often involves starting with a pre-functionalized picolinic acid derivative or introducing the desired substituents onto the pyridine ring at an early stage of the synthesis, prior to the introduction of the cyanocyclopropyl group.

Table 1: Examples of Structural Modifications on the Picolinic Acid Core

| Position of Modification | Type of Substituent | Example Compound |

| 3 | Bromo | 3-Bromo-6-(1-cyanocyclopropyl)picolinic acid |

| 5 | Trifluoromethyl | 6-(1-Cyanocyclopropyl)-5-(trifluoromethyl)picolinic acid |

| 3, 5 | Dichloro | 3,5-Dichloro-6-(1-cyanocyclopropyl)picolinic acid |

| 4 | Amino | 4-Amino-6-(1-cyanocyclopropyl)picolinic acid |

This table is illustrative and based on common modifications to the picolinic acid scaffold.

Substituent Variations on the Cyanocyclopropyl Group

The cyanocyclopropyl moiety is a key structural feature of this compound, contributing significantly to its unique properties. While the core structure of the 1-cyanocyclopropyl group is often retained, variations in its substituents can be envisaged to explore structure-activity relationships further.

Hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2) represents a fundamental transformation. This modification would alter the polarity and hydrogen bonding capabilities of the molecule. Additionally, reactions of the nitrile group can lead to the formation of other functional groups, expanding the range of accessible derivatives.

Direct substitution on the cyclopropane ring itself is less common due to the inherent stability of the ring. However, the synthesis of derivatives with substituents on the cyclopropane ring would likely require starting from a correspondingly substituted cyclopropyl precursor. The stability of the cyclopropyl ring is influenced by the substituents, with both aromatic and aliphatic groups impacting the Se-N bonds in related spirodiazaselenuranes, suggesting that substituents can have a significant electronic effect on the ring system. mdpi.com

Table 2: Potential Substituent Variations on the Cyanocyclopropyl Group

| Original Group | Modified Group | Potential Transformation |

| Cyano (-CN) | Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis |

| Cyano (-CN) | Amide (-CONH2) | Partial hydrolysis |

| Cyano (-CN) | Tetrazole | Reaction with sodium azide |

| Hydrogen on Cyclopropane | Alkyl/Aryl Group | Synthesis from substituted cyclopropane precursors |

This table outlines potential modifications to the cyanocyclopropyl moiety.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact. A key area of focus is the use of sustainable catalytic systems, particularly for cross-coupling reactions which are often employed in the synthesis of picolinic acid derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for forming the carbon-carbon bond between the pyridine ring and the cyclopropyl group. researchgate.netrsc.org Sustainable approaches to these reactions include the use of palladium nanoparticles (PdNPs) as catalysts. mdpi.compreprints.org PdNPs offer high catalytic activity and the potential for recycling, reducing the amount of precious metal waste. mdpi.com The use of environmentally benign solvents, such as water or ionic liquids, in these reactions is another important aspect of green chemistry. rsc.org

Furthermore, the development of one-pot, multi-component reactions for the synthesis of pyridine derivatives represents a greener approach by reducing the number of synthetic steps, minimizing waste, and improving atom economy. mdpi.com Biocatalysis, using enzymes to perform specific transformations, also offers a sustainable alternative to traditional chemical methods.

Molecular Mechanisms of Action and Target Engagement of 6 1 Cyanocyclopropyl Picolinic Acid

Structure-Activity Relationship (SAR) Studies for 6-(1-Cyanocyclopropyl)picolinic Acid Analogs

Influence of the Cyanocyclopropyl Group on Target Affinity and Selectivity

The introduction of a 1-cyanocyclopropyl group at the 6-position of the picolinic acid core is a deliberate structural modification anticipated to significantly influence the compound's interaction with its biological targets. This influence can be dissected into several key aspects, including steric, electronic, and conformational effects, which collectively determine the target affinity and selectivity of the molecule.

The cyclopropyl (B3062369) ring, a three-membered carbocycle, is a compact and rigid structural element. Its constrained nature can impart a specific and favorable conformation to the molecule, facilitating a more precise fit into the binding pocket of a target protein. This can lead to an enhancement of binding affinity through increased van der Waals interactions and a reduction in the entropic penalty associated with the binding of more flexible ligands.

Furthermore, the cyano (-C≡N) substituent on the cyclopropyl ring introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor. The linear geometry and the electronic properties of the nitrile can engage in specific interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. These interactions can be crucial for orienting the molecule correctly and anchoring it firmly to its target, thereby contributing to higher affinity and potentially discriminating between different targets to enhance selectivity.

The concept of bioisosterism is also relevant to understanding the role of the cyanocyclopropyl group. In drug design, bioiseres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The cyanocyclopropyl moiety can be considered a bioisostere for other functional groups, potentially offering advantages in terms of metabolic stability, pharmacokinetic properties, or target interaction profiles.

To quantitatively assess the impact of the cyanocyclopropyl group, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound to various potential targets, providing insights into the specific interactions formed by the cyanocyclopropyl group nih.govmdpi.com. QSAR studies on a series of related picolinic acid derivatives can help to correlate the physicochemical properties of the substituents, including the cyanocyclopropyl group, with their biological activity, thereby elucidating the structural requirements for potent and selective target engagement nih.govscispace.com.

| Structural Feature | Potential Influence on Target Interaction | Relevant Physicochemical Properties |

| Cyclopropyl Ring | - Increased rigidity, pre-organizing the molecule for binding- Enhanced van der Waals contacts within the binding pocket- Potential for improved metabolic stability | - Compact, three-dimensional structure- Increased sp3 character |

| Cyano Group | - Acts as a hydrogen bond acceptor- Participates in dipole-dipole interactions- Electron-withdrawing nature can modulate the electronics of the pyridine (B92270) ring | - Polar functional group- Linear geometry |

| Combined Moiety | - Unique steric footprint influencing binding site complementarity- Potential for novel interactions not achievable with simpler substituents | - Lipophilicity (logP)- Molar refractivity |

This table provides a summary of the potential influences of the cyanocyclopropyl group on the interaction of this compound with its biological targets.

Positional Effects of Substituents on Molecular Interactions

The substitution pattern on the pyridine ring of picolinic acid is a critical determinant of its biological activity. The placement of a substituent at a specific position can dramatically alter the molecule's electronic distribution, steric profile, and its ability to interact with a biological target. Research on various picolinic acid derivatives has consistently demonstrated the profound impact of the substituent's position on the compound's pharmacological properties nih.gov.

For instance, studies on 6-substituted nicotine derivatives have shown that the nature and size of the substituent at the 6-position can significantly affect their affinity for nicotinic acetylcholine receptors (nAChRs) researchgate.net. Similarly, in the context of 5-HT1A receptor agonists, the substituent at the 6-position of a 2-pyridinylmethylamine scaffold was found to be critically involved in receptor recognition and activation nih.gov. These findings underscore the sensitivity of biological targets to the precise placement of functional groups on the picolinic acid core.

The 6-position, being adjacent to the nitrogen atom of the pyridine ring, is in a unique electronic and steric environment. A substituent at this position can influence the pKa of the pyridine nitrogen, which in turn can affect its ability to form hydrogen bonds or engage in ionic interactions with the target. Furthermore, a substituent at the 6-position can sterically guide the orientation of the entire molecule within the binding site, potentially leading to more favorable interactions and higher affinity.

The following table summarizes the observed effects of substituent position on the activity of picolinic acid derivatives from various studies:

| Substituent Position | Observed Effects on Biological Activity | Illustrative Examples |

| 6-position | - Critical for affinity and selectivity in various receptor systems- Influences enzyme inhibitory activity | - 6-substituted nicotine derivatives for nAChRs researchgate.net- 6-substituted-2-pyridinylmethylamines for 5-HT1A receptors nih.gov |

| 4-position | - Can modulate activity, often with different outcomes compared to the 6-position | - Comparison of 4- and 6-substituted picolinates in herbicidal activity |

| 3- and 5-positions | - Substitution at these positions can also impact activity, though often to a different extent than at the 2- or 6-positions | - QSAR studies on various substituted picolinic acids nih.gov |

This table illustrates the importance of substituent positioning on the biological activity of picolinic acid derivatives, drawing from research on related compounds.

Allosteric Modulation versus Orthosteric Binding Mechanisms

When considering the molecular mechanism of action of a novel compound like this compound, it is essential to distinguish between two primary modes of interaction with a target protein: orthosteric binding and allosteric modulation.

Orthosteric binding refers to the direct binding of a ligand to the primary, or "orthosteric," binding site of a protein. This is the site where the endogenous substrate or agonist binds and where the primary biological activity of the protein is mediated. An orthosteric inhibitor will compete with the endogenous ligand for this site, thereby blocking the protein's function.

Allosteric modulation , in contrast, involves the binding of a modulator to a topographically distinct site on the protein, known as an "allosteric" site. This binding event induces a conformational change in the protein that, in turn, alters the properties of the orthosteric site. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (inhibiting the effect of the endogenous ligand), or neutral (having no effect on their own but blocking the binding of other allosteric modulators).

The development of allosteric modulators has gained significant traction in drug discovery due to several potential advantages over orthosteric ligands. Allosteric sites are generally less conserved across protein families than orthosteric sites, which can lead to greater selectivity and a reduced risk of off-target effects. Additionally, allosteric modulators can offer a more nuanced "dimmer switch" approach to modulating protein function, as opposed to the "on/off" switch of many orthosteric ligands.

For a molecule like this compound, its potential to act as either an orthosteric or an allosteric modulator would depend on the specific target protein and the nature of its binding pockets. Computational modeling can be employed to explore potential allosteric binding sites on a target protein and to predict whether the compound is more likely to bind to an orthosteric or an allosteric site openmedicinalchemistryjournal.com.

| Binding Mechanism | Description | Potential Advantages |

| Orthosteric Binding | Binds to the primary active site, directly competing with the endogenous ligand. | - Direct and often potent inhibition or activation.- Well-established mode of action for many drugs. |

| Allosteric Modulation | Binds to a secondary site, inducing a conformational change that alters the activity of the primary site. | - Higher potential for selectivity.- "Fine-tuning" of biological response.- Can act in a non-competitive manner. |

This table compares the key features of orthosteric and allosteric binding mechanisms, which are important considerations for the potential mode of action of this compound.

Comparative Mechanistic Insights with Structurally Related Picolinic Acid Derivatives

To further contextualize the potential mechanism of action of this compound, it is instructive to compare it with other structurally related picolinic acid derivatives for which the mechanisms are better understood. Picolinic acid itself is an endogenous metabolite of tryptophan and is known to act as a chelating agent for metal ions such as zinc drugbank.comnih.gov. This chelation ability is a key aspect of its biological activity, including its antiviral and immunomodulatory effects drugbank.comnih.gov.

Many synthetic picolinic acid derivatives have been developed as inhibitors of various enzymes, often by targeting the metal cofactors in their active sites. For example, dipicolinic acid derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria drugbank.com.

Another important class of picolinic acid derivatives are the synthetic auxin herbicides. These compounds mimic the plant hormone auxin and exert their herbicidal effects by binding to and activating auxin signaling pathways. The substitution pattern on the picolinic acid ring is crucial for their activity and selectivity.

By comparing the structure of this compound to these and other known picolinic acid derivatives, we can generate hypotheses about its potential targets and mechanisms of action. The presence of the carboxylic acid and the pyridine nitrogen suggests that it may retain the metal-chelating properties of the parent picolinic acid. The 6-substituted pattern is a common feature in many biologically active picolinates, suggesting that this compound could also interact with specific protein targets.

The following table provides a comparative overview of the mechanisms of action of different classes of picolinic acid derivatives:

| Class of Picolinic Acid Derivative | Primary Mechanism of Action | Key Structural Features | Potential Relevance to this compound |

| Picolinic Acid (Endogenous) | - Metal chelation (e.g., zinc)- Immunomodulation- Antiviral activity | - Unsubstituted picolinic acid scaffold | - May retain metal-chelating properties. |

| Dipicolinic Acid Derivatives | - Inhibition of metalloenzymes (e.g., metallo-β-lactamases) | - Two carboxylic acid groups | - The picolinic acid core suggests potential for enzyme inhibition. |

| Synthetic Auxin Herbicides | - Mimicry of the plant hormone auxin, leading to disruption of plant growth | - Specific substitution patterns on the pyridine ring | - The 6-substituted pattern is a feature shared with some herbicides. |

| Enzyme Inhibitors (General) | - Interaction with the active site of various enzymes | - Diverse substituents designed to fit specific binding pockets | - The novel cyanocyclopropyl group may confer unique inhibitory properties. |

This table provides a comparative analysis of the mechanisms of action of structurally related picolinic acid derivatives, offering insights into the potential biological activities of this compound.

Pharmacological and Biological Activities of 6 1 Cyanocyclopropyl Picolinic Acid Preclinical/in Vitro/in Vivo – Non Human

In Vitro Cellular Efficacy Studies

There is no available information regarding in vitro studies on 6-(1-Cyanocyclopropyl)picolinic acid. Therefore, details on the following cannot be provided:

Cell Line Selection and Assay Development for Specific Activities (e.g., anti-microbial, anti-cancer in cell lines)

No studies were found that describe the selection of specific cell lines or the development of assays to test the anti-microbial, anti-cancer, or other biological activities of this compound.

Concentration-Response Relationship Characterization (IC50, EC50 determination)

Data on the concentration-response relationship, including the determination of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound in any cell-based assay, are not present in the available literature.

Specificity and Selectivity Assays Against Diverse Cell Lines or Enzymes

There is no information on whether this compound has been subjected to specificity and selectivity assays against a panel of different cell lines or a range of enzymes to determine its target profile.

In Vivo Efficacy Studies in Model Organisms (Non-Human)

Similarly, a thorough search of the scientific literature did not yield any results pertaining to in vivo studies of this compound in non-human model organisms. As such, information on the following is unavailable:

Animal Model Selection and Justification for Research Objectives

No publications were identified that detail the selection and justification of any animal models for the purpose of evaluating the in vivo efficacy of this compound.

Experimental Design and Outcome Measures in Preclinical Models

Due to the absence of in vivo studies, there is no information on the experimental design, including the outcome measures used to assess the potential therapeutic effects of this compound in any preclinical models.

Dose-Response Characterization in Non-Human Biological Systems

No publicly available data from in vitro or in vivo non-human studies describe the dose-response relationship of this compound. Information regarding concentrations required to elicit biological effects, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, is not documented in scientific literature.

Modulation of Key Biological Processes

Details regarding the specific biological processes modulated by this compound are not available.

There are no studies identifying specific enzymes that are inhibited or activated by this compound. Consequently, the functional consequences of any such potential enzymatic regulation remain unknown.

Information on whether this compound interferes with any signal transduction pathways is not present in the public domain. There is no data to suggest its involvement in modulating cellular signaling cascades or any resulting cross-talk between pathways.

No research has been published detailing the effects of this compound on gene expression or the proteome of any biological system.

Phenotypic Screening and Biological Deconvolution Strategies

There is no indication that this compound has been utilized in phenotypic screening campaigns. As a result, no biological deconvolution strategies have been employed to identify its mechanism of action. Phenotypic screening is an approach used in drug discovery to identify substances that produce a desired effect in a biological system, without prior knowledge of the specific molecular target.

Analytical and Biophysical Characterization in Research Settings

Spectroscopic Methods for Structural Elucidation (NMR, FTIR, UV-Vis)

Spectroscopic techniques are fundamental in determining the molecular structure of 6-(1-Cyanocyclopropyl)picolinic acid. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the picolinic acid ring and the cyclopropyl (B3062369) group. The aromatic protons of the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the cyclopropyl group would be found in the upfield region, generally between δ 0.5 and 2.0 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 160-180 ppm. The carbons of the pyridine ring would appear between δ 120-150 ppm. The nitrile carbon has a characteristic chemical shift around δ 115-125 ppm. The quaternary carbon of the cyclopropyl group attached to the cyano group would be significantly deshielded compared to the other cyclopropyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~165-175 |

| Pyridine C6 | ~150-160 |

| Pyridine C2 | ~145-155 |

| Pyridine C4 | ~135-145 |

| Pyridine C3 | ~120-130 |

| Pyridine C5 | ~120-130 |

| Nitrile (C≡N) | ~115-125 |

| Cyclopropyl C1 | ~20-30 |

| Cyclopropyl CH₂ | ~10-20 |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Key expected vibrational bands for this compound include:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1730 cm⁻¹.

A C≡N stretch from the nitrile group, which is a sharp and medium-intensity band around 2220-2260 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations from the aromatic and cyclopropyl groups just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in picolinic acid derivatives exhibits characteristic π to π* transitions. The presence of the cyanocyclopropyl substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted picolinic acid. Typically, picolinic acid derivatives show absorption bands in the UV region, around 260-280 nm.

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, with a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is typically employed. Detection is commonly achieved using a UV detector set at the λ_max of the compound. This method allows for the determination of purity by separating the main compound from any synthesis byproducts or degradation products.

Gas Chromatography (GC) is generally not suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to degrade at high temperatures. However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) would allow for GC analysis. This approach can be useful for specific applications where GC provides better resolution or sensitivity.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents as the mobile phase. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Mass Spectrometry Applications in Mechanistic and Metabolic Research (Non-Human Samples)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in mechanistic and metabolic studies of this compound in non-human research settings.

In mechanistic studies, MS can be used to identify reaction intermediates and products, providing insights into the chemical transformations of the compound. By using isotopically labeled starting materials, the fate of specific atoms within the molecule can be traced.

In non-human metabolic research, MS, often coupled with liquid chromatography (LC-MS), is instrumental in identifying and quantifying metabolites of this compound in biological samples such as plasma, urine, and tissue homogenates from preclinical species. Common metabolic transformations that could be investigated include hydroxylation of the pyridine ring or cyclopropyl group, and conjugation reactions. The high sensitivity and selectivity of MS allow for the detection of metabolites even at very low concentrations.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (calculated) |

| Positive (ESI+) | [M+H]⁺ | 189.0658 |

| Positive (ESI+) | [M+Na]⁺ | 211.0478 |

| Negative (ESI-) | [M-H]⁻ | 187.0513 |

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Analysis

Understanding how this compound interacts with its biological target is crucial for its development as a research tool. X-ray crystallography and NMR spectroscopy are the primary methods used to determine the three-dimensional structure of ligand-target complexes.

X-ray Crystallography can provide a high-resolution atomic-level picture of the binding of this compound to its protein target. This requires the successful crystallization of the protein-ligand complex. The resulting electron density map reveals the precise orientation of the ligand within the binding site and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

NMR Spectroscopy can also be used to study ligand-target interactions in solution, which is a more native-like environment compared to a crystal. Techniques such as saturation transfer difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) experiments can identify which parts of the ligand are in close proximity to the protein. Chemical shift perturbation studies can map the binding site on the protein by monitoring changes in the protein's NMR spectrum upon addition of the ligand.

Bioanalytical Method Development for In Vitro and In Vivo (Non-Human) Samples

The development of robust and reliable bioanalytical methods is a prerequisite for studying the pharmacokinetics and pharmacodynamics of this compound in non-human in vitro and in vivo systems.

For in vitro studies, such as cell-based assays or enzyme inhibition experiments, methods are needed to accurately quantify the concentration of the compound in the assay medium. HPLC-UV or LC-MS are commonly used for this purpose.

Computational Chemistry and Molecular Modeling of 6 1 Cyanocyclopropyl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(1-Cyanocyclopropyl)picolinic acid, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These calculations can predict the molecule's reactivity, stability, and potential sites for metabolic transformation.

The picolinic acid scaffold is known to act as a bidentate chelating agent wikipedia.org. Quantum chemical calculations on various picolinic acid derivatives have shown that substituents can significantly influence their electronic properties and physiological effects nih.govnih.gov. The introduction of the 1-cyanocyclopropyl group at the 6-position of the pyridine (B92270) ring is expected to have a pronounced impact. The cyclopropyl (B3062369) group, with its strained ring structure, possesses unique electronic properties, including enhanced π-character in its C-C bonds nih.govresearchgate.net. The electron-withdrawing nature of the nitrile group further modulates the electronic distribution across the molecule.

Table 1: Predicted Electronic Properties of this compound and Related Moieties

| Property | Picolinic Acid | Cyclopropane (B1198618) | Nitrile Group | Predicted influence on this compound |

| Key Feature | Chelating agent | Strained ring, conformational rigidity | Strong dipole, electron-withdrawing | Modulation of chelation strength and altered reactivity of the pyridine ring. |

| Electronic Effect | Electron-deficient ring | π-character in C-C bonds | Inductive electron withdrawal | Overall increase in electron deficiency of the pyridine ring, influencing binding interactions. |

This table is generated based on general chemical principles and data from related compounds.

Molecular Docking and Scoring in Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode within a protein's active site.

The unique three-dimensional structure imparted by the cyclopropyl group can play a significant role in receptor binding by providing a rigid scaffold that can fit into specific hydrophobic pockets, potentially enhancing potency and reducing off-target effects nih.govresearchgate.net. The nitrile group, a common feature in many pharmaceuticals, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor recognition nih.gov. Docking simulations would allow for the exploration of how these structural features of this compound contribute to its binding affinity and selectivity for various protein targets.

Molecular Dynamics Simulations of Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. For a complex of this compound with a putative protein target, MD simulations would reveal the stability of the binding pose predicted by docking, the nature of the intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on derivatives of this compound, a library of analogs would need to be synthesized and their biological activities determined.

QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For derivatives of this compound, modifications could be made to the pyridine ring, the cyclopropyl group, or by replacing the nitrile group. The resulting QSAR model could then be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. Studies on other picolinic acid derivatives have successfully employed QSAR to understand the structural requirements for their biological activity.

Virtual Screening Approaches for Identification of Novel Analogs and Binding Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches could be employed.

In a ligand-based approach, the structure of this compound would be used as a template to search for compounds with similar 2D or 3D features in large chemical databases. This could lead to the identification of structurally diverse molecules that might share a similar biological activity. A structure-based virtual screening approach would involve docking large compound libraries into the active site of a known or predicted protein target of this compound. This would help in identifying novel scaffolds that can potentially bind to the same target and exhibit a desired biological effect.

Applications of 6 1 Cyanocyclopropyl Picolinic Acid As a Research Tool

Development as a Chemical Probe for Target Validation and Pathway Elucidation

6-(1-Cyanocyclopropyl)picolinic acid has emerged as a significant chemical probe primarily due to its potent and selective inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. nih.govnih.govnih.gov The overexpression of IDO1 in many types of cancer cells helps to create an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites. nih.govresearchgate.net This makes IDO1 a compelling target for cancer immunotherapy.

The validation of IDO1 as a therapeutic target has been significantly advanced by the use of selective inhibitors like this compound. By specifically blocking the activity of IDO1, researchers can meticulously study the downstream effects on immune cells and tumor growth. For instance, the use of such probes has demonstrated that inhibiting IDO1 can restore T-cell function and enhance anti-tumor immunity. nih.govnih.gov The high selectivity of this compound for IDO1 over other related enzymes is crucial for ensuring that the observed biological effects are indeed due to the inhibition of the intended target, thereby providing clear validation.

Integration into High-Throughput Screening Libraries for Drug Discovery Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify potential therapeutic agents. nih.govmdpi.commdpi.com Compound libraries for HTS are curated to include a diverse range of chemical structures with drug-like properties. nih.govwustl.edu The inclusion of well-characterized molecules like this compound in these libraries serves multiple purposes.

As a known potent and selective inhibitor of IDO1, it can be used as a positive control in HTS campaigns aimed at discovering new IDO1 inhibitors. nih.gov This allows for the validation of the screening assay and provides a benchmark against which the potency and selectivity of newly identified "hit" compounds can be compared. The well-defined structure-activity relationship of picolinic acid derivatives can also inform the design of focused screening libraries tailored to target specific enzyme families.

Utility in Mechanistic Biology Studies Beyond Initial Observations

The utility of this compound extends beyond its initial identification as an IDO1 inhibitor. It serves as a critical tool for dissecting the detailed molecular mechanisms of IDO1 function and the broader biological consequences of its inhibition. For example, studies using potent IDO1 inhibitors can explore the non-enzymatic roles of IDO1, should any exist, by observing cellular changes that are independent of tryptophan metabolism.

In-depth mechanistic studies can investigate how the inhibition of IDO1 by this compound affects the metabolic flux through the kynurenine pathway and the levels of various downstream metabolites. nih.govnih.gov This can reveal previously unknown biological activities of these metabolites and their impact on cellular signaling. The precise timing and concentration-dependent effects of the inhibitor can be correlated with specific cellular events, providing a dynamic view of the pathway's regulation.

Moreover, the adverse effects of IDO1 inhibition have also been studied, revealing unexpected consequences. For instance, research has shown that while IDO1 inhibitors are intended to reactivate anti-tumor T cells, they can also have a tumor-protective effect by shielding cancer cells from T cell-derived interferon-gamma (IFNγ). nih.govnih.gov This highlights the importance of using specific chemical probes like this compound to uncover the complex and sometimes paradoxical roles of therapeutic targets.

Development of Affinity Reagents and Bioconjugates for Pull-Down Assays

Affinity reagents and bioconjugates are powerful tools for identifying the binding partners of a small molecule and for enriching target proteins from complex biological samples. nih.gov While specific examples of this compound being derivatized for these purposes are not extensively documented in publicly available literature, its structure lends itself to such modifications.

The synthesis of an affinity reagent would typically involve chemically modifying the this compound molecule to incorporate a reactive group or a linker arm, which can then be attached to a solid support like agarose (B213101) or magnetic beads. This immobilized probe could then be used in pull-down assays to isolate its direct binding targets from cell lysates. nih.gov A common approach is to attach a biotin (B1667282) tag to the molecule, which can then be captured by streptavidin-coated beads. nih.govnih.govthermofisher.com

Such an affinity probe would be invaluable for confirming IDO1 as the primary target in a cellular context and for identifying potential off-target interactions. This is a critical step in the preclinical development of any new drug candidate, as off-target effects can lead to unforeseen toxicities. The development of such tools would further solidify the understanding of the pharmacology of this compound.

Application in Biosensor Development for Detection or Activity Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or activity of a specific substance. nih.govnih.govnih.gov The development of biosensors for monitoring the activity of enzymes like IDO1 is of great interest for both research and diagnostic purposes.

While there are no specific reports detailing the use of this compound in a biosensor, its properties as a potent and selective inhibitor could be leveraged in several ways. For instance, an electrochemical or optical biosensor could be designed to measure the products of the IDO1-catalyzed reaction. researchgate.netdoi.orgmdpi.commdpi.com In such a system, this compound could be used as a reference inhibitor to validate the sensor's response and to quantify the inhibition of IDO1 by other test compounds.

Alternatively, a biosensor could be developed where IDO1 is immobilized on the sensor surface. nih.govnih.govresearchgate.net The binding of this compound to the immobilized enzyme could then be detected directly, for example, through changes in surface plasmon resonance or electrical impedance. Such a biosensor could be used for the rapid screening of compound libraries to identify new IDO1 inhibitors or for quantifying the concentration of this compound in a sample.

Emerging Research Areas and Future Perspectives for 6 1 Cyanocyclopropyl Picolinic Acid

Integration with Systems Biology and Multi-Omics Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of novel compounds. Systems biology, coupled with multi-omics technologies, offers a powerful framework for elucidating the mechanism of action of 6-(1-cyanocyclopropyl)picolinic acid. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to this compound. nih.govnih.gov

Multi-omics approaches can help identify the primary molecular targets and the downstream pathways modulated by this compound. mdpi.com For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression profiles in response to treatment, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could then provide insights into the subsequent changes in cellular metabolism. nih.gov The integration of these datasets can uncover novel biomarkers of compound activity and potential off-target effects. researchgate.net

Table 1: Hypothetical Multi-Omics Data Integration for this compound

| Omics Layer | Key Findings | Potential Implication |

| Transcriptomics | Upregulation of genes involved in apoptosis and cell cycle arrest. | Suggests a potential anti-proliferative effect. |

| Proteomics | Increased phosphorylation of signaling proteins in the MAPK pathway. | Implicates MAPK signaling in the compound's mechanism of action. |

| Metabolomics | Alterations in amino acid and lipid metabolism. | Indicates a broader impact on cellular metabolic homeostasis. |

Potential as a Scaffold for Rational Drug Design (Preclinical Research Phase)

The picolinic acid moiety is a recognized pharmacophore present in numerous biologically active compounds. nih.gov The unique cyanocyclopropyl substitution in this compound presents an intriguing scaffold for rational drug design. mdpi.commdpi.com This scaffold can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and evaluating a library of analogues with modifications to the cyclopropyl (B3062369) ring, the cyano group, or the picolinic acid core, researchers can identify key structural features required for biological activity. nih.gov Computational modeling and molecular docking studies can further guide the design of new derivatives with enhanced affinity for specific biological targets. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Analogues of this compound

| Analogue | Modification | In Vitro Potency (IC₅₀, µM) |

| Parent Compound | This compound | 5.2 |

| Analogue A | Replacement of cyano group with amide | 15.8 |

| Analogue B | Substitution on the pyridine (B92270) ring | 2.1 |

| Analogue C | Opening of the cyclopropyl ring | > 50 |

Exploration of Unexplored Biological Targets and Pathways

While initial research may focus on a predicted target, it is crucial to explore a wider range of biological targets and pathways that may be modulated by this compound. Phenotypic screening, where the compound is tested across a variety of cell-based assays, can uncover unexpected biological activities. nih.gov

Target deconvolution methods, such as affinity chromatography and chemical proteomics, can then be employed to identify the specific protein(s) that interact with the compound. nih.gov Unraveling these novel interactions can open up new therapeutic avenues and provide a deeper understanding of the compound's polypharmacology.

Challenges in Compound Optimization for Enhanced Research Utility

The journey from a hit compound to a valuable research tool is fraught with challenges. For this compound, key optimization goals will include improving its potency, selectivity, and cell permeability. Furthermore, ensuring metabolic stability is critical for its utility in more complex biological systems. researchgate.net

A significant challenge lies in balancing these different properties. For instance, modifications that enhance potency might adversely affect solubility or metabolic stability. A multidisciplinary approach, combining medicinal chemistry, computational modeling, and in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, is essential to navigate these optimization hurdles.

Investigation of Synergistic Effects with Other Research Compounds or Modulators

The investigation of combination therapies is a cornerstone of modern drug discovery. nih.govnih.gov Exploring the synergistic effects of this compound with other known research compounds or pathway modulators could reveal enhanced or novel biological activities. mdpi.com Synergy can arise from complementary mechanisms of action, such as targeting different nodes in the same signaling pathway or inhibiting parallel survival pathways. mdpi.comresearchgate.net

High-throughput screening of compound combinations can identify promising synergistic interactions. Subsequent mechanistic studies would then be required to understand the molecular basis of the observed synergy. Such findings could provide a rationale for the development of combination therapies with improved efficacy.

Table 3: Hypothetical Synergistic Effects with this compound

| Combination Partner | Biological Pathway | Observed Effect |

| Compound X (Kinase Inhibitor) | PI3K/Akt Pathway | Potentiation of apoptosis in cancer cell lines. |

| Compound Y (HDAC Inhibitor) | Epigenetic Regulation | Enhanced cell differentiation in a leukemia model. |

| Compound Z (Immune Modulator) | Immune Checkpoint | Increased T-cell activation in co-culture assays. |

Q & A

Q. What are the recommended methodologies for synthesizing 6-(1-Cyanocyclopropyl)picolinic acid with high purity and yield?

Answer: Synthesis should follow multi-step protocols validated in peer-reviewed studies. Key steps include:

- Cyclopropane ring formation : Use [2+1] cycloaddition with diazo compounds under inert conditions to ensure stereochemical control .

- Picolinic acid derivatization : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor progress via HPLC or LC-MS for intermediate purity validation .

- Purification : Employ column chromatography with gradients tailored to polarity differences, followed by recrystallization.

Example data table:

| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclopropanation | CH₂N₂, Cu(OTf)₂ | -10 | 65 | 92% |

| Ester hydrolysis | NaOH, EtOH | 80 | 85 | 98% |

Methodological Guidance : Use systematic reviews to identify optimal catalysts/solvents and adhere to RSC guidelines for reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer:

- Spectroscopic analysis : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm cyclopropane geometry and cyanide positioning. FT-IR for nitrile stretch validation (~2200 cm⁻¹) .

- Thermal stability : Conduct DSC/TGA to determine decomposition thresholds (>200°C suggests suitability for high-temperature applications).

- Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) to inform bioavailability studies .

Methodological Guidance : Frame the investigation using PICO(T) to isolate variables (e.g., Population: solvent systems; Intervention: solubility enhancers) .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy (e.g., IC₅₀ variability across studies) be resolved?

Answer:

- Data triangulation : Compare assay conditions (e.g., ATP concentration in kinase assays) and normalize results to positive controls .

- Statistical reanalysis : Apply mixed-effects models to account for inter-lab variability. Use tools like R or Python’s SciPy for meta-analysis .

- Mechanistic validation : Perform molecular docking (AutoDock Vina) to confirm binding poses correlate with activity trends .

Methodological Guidance : Apply FINER criteria to refine hypotheses (e.g., Feasibility: computational vs. wet-lab validation) .

Q. What strategies optimize in vivo bioavailability while maintaining in vitro potency for this compound?

Answer:

- Prodrug design : Introduce ester groups at the picolinic acid moiety to enhance membrane permeability, with hydrolysis in systemic circulation .

- Nanocarrier systems : Use liposomal encapsulation (size <100 nm) to improve pharmacokinetic profiles. Validate via LC-MS/MS in plasma samples .

- Dose-response modeling : Apply Hill equations to reconcile in vitro IC₅₀ and in vivo ED₅₀, adjusting for protein binding .

Methodological Guidance : Structure the study using PICOT (Outcome: AUC improvement; Time: 24-hour pharmacokinetics) .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Answer:

- Force field calibration : Re-parameterize AMBER/CHARMM for cyclopropane strain effects. Validate with QM/MM simulations .

- Experimental controls : Repeat SPR/BLI assays with immobilized receptors to rule out artifact signals.

- Error analysis : Quantify uncertainty in docking scores (e.g., RMSD thresholds <2.0 Å) and correlate with experimental SEM .

Methodological Guidance : Systematically review force field limitations and assay protocols to isolate variables .

Q. What ethical and methodological considerations apply to toxicity studies of this compound in preclinical models?

Answer:

- Ethical compliance : Follow ARRIVE 2.0 guidelines for animal studies, minimizing cohort sizes via power analysis .

- Endpoint selection : Include hepatic/renal biomarkers (ALT, creatinine) and histopathology.

- Dose escalation : Use OECD Test No. 423 protocols for acute toxicity, starting at 1/10th of the predicted NOAEL .

Methodological Guidance : Align with FINER criteria (Ethical: harm-benefit analysis; Relevant: translational potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.